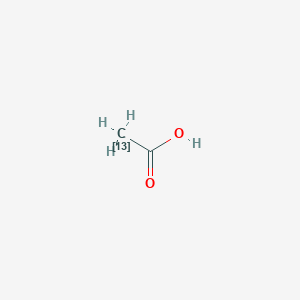

酢酸-2-13C

説明

Acetic acid-2-13C is a form of acetic acid that has been isotopically labeled with 13C. It is a colorless, volatile liquid with a strong pungent odor and a sour taste. Acetic acid-2-13C is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments. In

科学的研究の応用

分析化学におけるトレーサー

酢酸-2-13Cは、分析化学においてトレーサーとして一般的に使用されています . これは、化学や生化学で一般的に使用される技術である核磁気共鳴(NMR)分光法を使用して、13C同位体を容易に検出できるためです。This compoundは、システム内の特定の分子の動きを追跡するために使用されます .

構造研究

酢酸ナトリウム-2-13C標識は、リポオリゴ糖と宿主タンパク質間の相互作用を分析する構造研究で使用できます . 酢酸ナトリウム-2-13Cの組み込みにより、微生物製品および新規ポリケチドの生合成を示す13C-NMRスペクトルが濃縮されています .

食品業界

酢酸は、食品業界で多くの用途があり、伝統的に酢として知られています . これは、酸味料であり、食品に特徴的な風味プロファイルを与えるために使用されますAcetic acid has several applications in the food industry and is traditionally known as vinegar .

微生物の除染

酢酸は、肉の微生物の除染に使用できます . 食品業界では、酢は穏やかなスケール除去剤としても作用しますAcetic acid can be used for microbial decontamination of meat .

抗菌性食用食品コーティング剤

近年では、酢は抗菌性食用食品コーティング剤として使用されていることが報告されています . 多様化する食文化は、このような革新の開発に大きな需要があり、酢は効果的な解決策となり得ますMore recently, acetic acid is reported to be used as an antimicrobial edible food coating agent

Safety and Hazards

Acetic acid-2-13C is flammable and its containers may explode when heated . It causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

Relevant Papers

A paper titled “Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry” discusses the use of Acetic acid-2-13C in the absolute quantification of short chain fatty acids .

作用機序

Target of Action

Acetic acid-2-13C, a variant of acetic acid labeled with the stable isotope Carbon-13, is primarily used as a tracer in scientific research . It doesn’t have a specific biological target but is utilized to track metabolic processes and pathways .

Mode of Action

Acetic acid-2-13C interacts with biological systems similarly to regular acetic acid. The Carbon-13 label allows researchers to track its metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . This helps in understanding the compound’s interaction with its metabolic pathways.

Biochemical Pathways

Acetic acid-2-13C is involved in various biochemical pathways. It’s often used to study the metabolism of acetic acid and its role in processes like the synthesis of fatty acids and cholesterol. It can also be used to investigate the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway that provides energy to cells .

Pharmacokinetics

The pharmacokinetics of Acetic acid-2-13C are likely to be similar to those of regular acetic acid. It’s absorbed rapidly after oral administration and distributed throughout the body. It’s metabolized primarily in the liver and excreted in the urine . .

Result of Action

The primary result of Acetic acid-2-13C administration is the generation of labeled metabolites that can be detected and quantified. This allows researchers to map out metabolic pathways and understand the role of acetic acid in various biological processes .

Action Environment

The action of Acetic acid-2-13C can be influenced by various environmental factors. For instance, the pH of the environment can affect its ionization state, which in turn can influence its absorption and distribution. Temperature and pressure can affect its volatility, which is important for safety considerations . Furthermore, the presence of other substances can affect its metabolism and excretion .

特性

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79562-15-5, 1563-80-0 | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

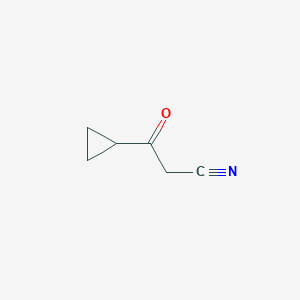

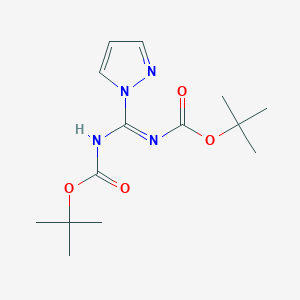

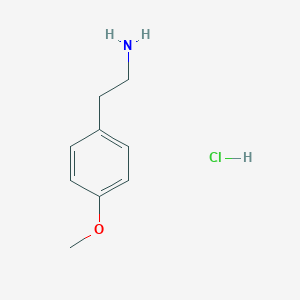

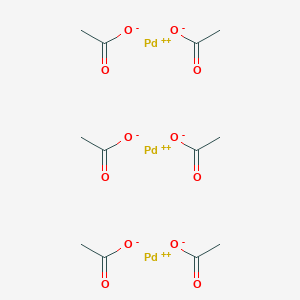

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

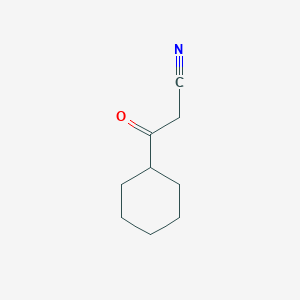

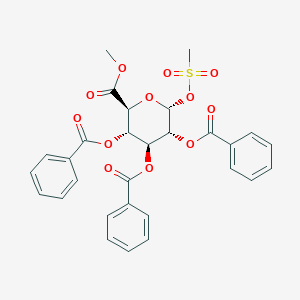

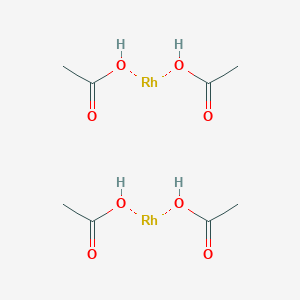

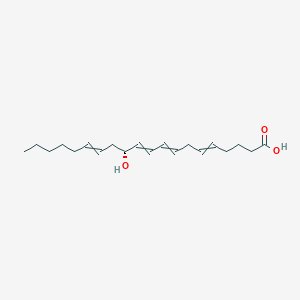

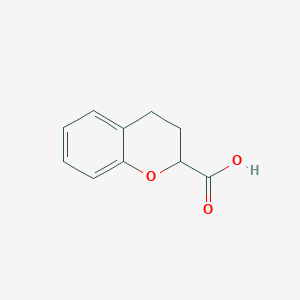

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。